![molecular formula C16H24N2O2S B2525044 N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)butane-1-sulfonamide CAS No. 1396852-44-0](/img/structure/B2525044.png)
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)butane-1-sulfonamide
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Description
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)butane-1-sulfonamide, also known as BMS-791325, is a small molecule inhibitor that has been studied for its potential use in the treatment of hepatitis C virus (HCV) infection.
Scientific Research Applications
- Researchers have synthesized derivatives of this compound and evaluated their antiviral properties. For instance:
- Some indole derivatives, including those related to our compound, have been studied for their anti-HIV activity. Molecular docking studies have explored their interactions with HIV-1 enzymes .
- The compound’s structural features may contribute to antibacterial effects. Docking simulations revealed interactions with oxidoreductase enzymes, suggesting potential antibacterial activity .
- Researchers investigated derivatives derived from pyridine and indole for in vitro antitubercular activity. These compounds were tested against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG) .
- Indole derivatives, including our compound, have broad-spectrum biological activities. These include anti-inflammatory, anticancer, antioxidant, and antidiabetic effects .
- The compound’s unique structure makes it valuable for drug research. Its potential applications extend beyond specific fields, offering exciting avenues for exploration .
Antiviral Activity
Anti-HIV Potential
Antibacterial Properties
Antitubercular Activity
Biological and Clinical Applications
Drug Research and Development
properties
IUPAC Name |
N-[4-[benzyl(methyl)amino]but-2-ynyl]butane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S/c1-3-4-14-21(19,20)17-12-8-9-13-18(2)15-16-10-6-5-7-11-16/h5-7,10-11,17H,3-4,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSSSFZRFTVARMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NCC#CCN(C)CC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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